デ استیل-O-デメチルジルチアゼム

説明

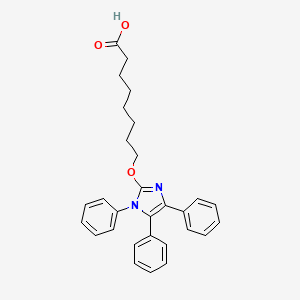

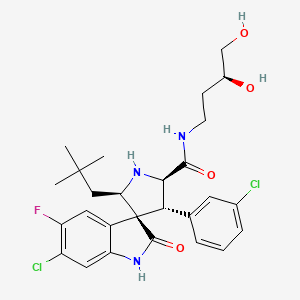

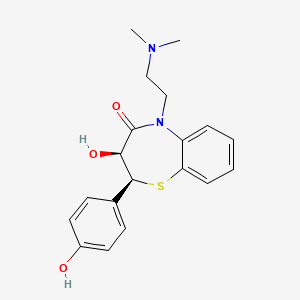

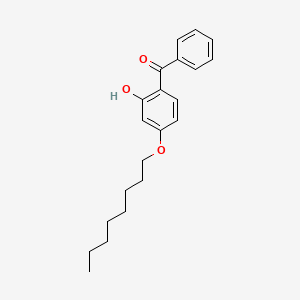

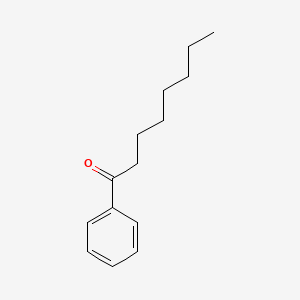

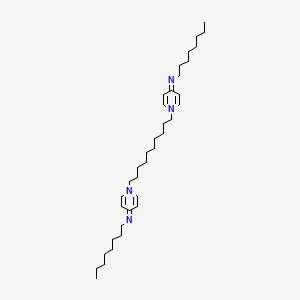

O-Demethyldeacetyldiltiazem is one of the diltiazem metabolites in human plasma . It has a molecular formula of C19H22N2O3S .

Molecular Structure Analysis

The molecular structure of O-Demethyldeacetyldiltiazem can be analyzed using various techniques. The molecular formula is C19H22N2O3S, and the average mass is 358.455 Da .科学的研究の応用

薬物動態研究

デ استیل-O-デメチルジルチアゼムは、ベンゾチアゼピン系カルシウムチャネルブロッカーであるジルチアゼムの代謝産物です . これは、さまざまな動物種およびヒトにおけるジルチアゼムの吸収、分布、および排泄を理解するための薬物動態研究で使用されます . 代謝産物は尿と糞便に排泄され、胆汁排泄が起こることを示しています .

薬物代謝研究

デ استیل-O-デメチルジルチアゼムは、肝臓におけるジルチアゼムの代謝産物です。 肝臓は、脱アセチル化、N-脱メチル化、O-脱メチル化など、いくつかの経路を通じてジルチアゼムを代謝します . これらの代謝産物を調べることで、薬物の代謝経路とその薬効と安全性への影響についての洞察を得ることができます .

ジルチアゼム療法のバイオマーカー

O-デメチルデ استیلジルチアゼムは、ジルチアゼム療法のバイオマーカーとして役立ちます. 血液中の濃度を調べることで、研究者は患者の服薬遵守と薬物相互作用の可能性を評価できます.

分析方法の開発

デ استیل-O-デメチルジルチアゼムは、生物学的サンプル中のジルチアゼムとその代謝産物を定量化する分析方法の開発に使用されます . ヒト血漿中のジルチアゼムとその代謝産物(デ استیل-O-デメチルジルチアゼムを含む)を定量するための液体クロマトグラフィー質量分析法(LCMS / MS)が開発され、検証されました .

心臓血管研究

デ استیل-O-デメチルジルチアゼムの母薬であるジルチアゼムは、強力な心臓血管作用薬です。 心筋および血管平滑筋細胞膜を介した細胞外カルシウムの流入を阻害します . したがって、ジルチアゼムの代謝産物であるデ استیل-O-デメチルジルチアゼムは、心臓血管研究にも影響を与える可能性があります。

作用機序

Target of Action

Deacetyl-O-demethyldiltiazem, also known as O-Demethyldeacetyldiltiazem, is a metabolite of Diltiazem . Diltiazem primarily targets calcium channels in cardiac and vascular smooth muscle . It inhibits the influx of calcium ions during depolarization .

Mode of Action

Deacetyl-O-demethyldiltiazem, like Diltiazem, likely works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This action results in the relaxation of these muscles, leading to vasodilation and a decrease in peripheral vascular resistance .

Biochemical Pathways

Diltiazem is metabolized in the liver through several pathways, with deacetylation, N-demethylation, and O-demethylation being the primary degradative steps . Deacetyl-O-demethyldiltiazem is one of the metabolites produced in these processes .

Pharmacokinetics

Diltiazem is well absorbed but undergoes first-pass metabolism after oral administration . It is extensively distributed, with 52 to 81 percent bound to serum protein, depending on the species studied . The metabolites, including Deacetyl-O-demethyldiltiazem, are excreted in urine and feces, indicating that biliary excretion occurs . There is some evidence for enterohepatic cycling .

Result of Action

The inhibition of calcium influx into cardiac and vascular smooth muscle by Deacetyl-O-demethyldiltiazem results in the relaxation of these muscles . This leads to vasodilation, a decrease in peripheral vascular resistance, and ultimately, a reduction in blood pressure .

Action Environment

The action, efficacy, and stability of Deacetyl-O-demethyldiltiazem can be influenced by various environmental factors. For instance, the rate of drug elimination is dependent on hepatic blood flow . Furthermore, the absorption, distribution, metabolism, and excretion of the drug can be affected by factors such as the individual’s liver function, age, sex, and presence of other medications .

特性

IUPAC Name |

(2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-20(2)11-12-21-15-5-3-4-6-16(15)25-18(17(23)19(21)24)13-7-9-14(22)10-8-13/h3-10,17-18,22-23H,11-12H2,1-2H3/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKYTLTVPBXRNC-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84903-82-2 | |

| Record name | O-Demethyldeacetyldiltiazem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084903822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DEMETHYLDEACETYLDILTIAZEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWM585056U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-amino-5-[[hydroxy(sulfamoyloxy)phosphoryl]amino]pentanoic acid](/img/structure/B1677107.png)